2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with hydrazine hydrate, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bromonaphthalene moiety may also contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- (4-bromonaphthalen-1-yl)methanamine hydrochloride
- 2-(4-bromonaphthalen-1-yl)-1,3-dioxolane
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a bromonaphthalene moiety and a hydrazone linkage. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15BrN2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-10-9-13(15-6-2-3-7-16(15)17)11-19(24)22-21-12-14-5-1-4-8-18(14)23/h1-10,12,23H,11H2,(H,22,24)/b21-12+ |
InChI Key |
CEMFRSSHXBINOF-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)O |
Origin of Product |
United States |
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